molecular formula C11H10ClN3O B1395166 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine CAS No. 915118-70-6

6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Cat. No. B1395166
Key on ui cas rn: 915118-70-6
M. Wt: 235.67 g/mol
InChI Key: LRIFEKYQZZHNMN-UHFFFAOYSA-N
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Patent
US08986994B2

Procedure details

50 mg of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine in the form of a hydrochloride, 17 mg of morpholine and 64 mg of DIPEA were dissolved in 1 mL of n-BuOH and charged into a microwave vial and the vial obtained was heated to 200° C. for 30 minutes under microwave irradiation. The reaction was monitored by TLC. The crude product was obtained by evaporating n-BuOH. Purification was carried out by column chromatography using EtOAc. N-(4-Methoxyphenyl)-6-morpholinopyrimidin-4-amine in the form of a colorless solid was obtained.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[CH:3]=1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.CCN(C(C)C)C(C)C>Cl.CCCCO>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:4]2[CH:3]=[C:2]([N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[N:7]=[CH:6][N:5]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC1=CC=C(C=C1)OC
Name
Quantity
17 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
64 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged into a microwave vial
CUSTOM
Type
CUSTOM
Details
the vial obtained
CUSTOM
Type
CUSTOM
Details
The crude product was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating n-BuOH
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=NC(=C1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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